

An In-depth Technical Guide to the Electronic Properties of Dibrominated Benzoic Acids

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Compound of Interest

Compound Name: 2,3-dibromobenzoic Acid

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Abstract

Dibrominated benzoic acids are a class of halogenated aromatic compounds with significant potential in medicinal chemistry, materials science, and organic electronics. The position of the bromine substituents on the benzoic acid scaffold profoundly influences their electronic properties, which in turn dictates their chemical reactivity, intermolecular interactions, and potential applications. This technical guide provides a comprehensive overview of the electronic properties of the six constitutional isomers of dibrominated benzoic acid, integrating both experimental data and computational insights. Detailed experimental protocols for key characterization techniques are provided, and the structure-property relationships are visualized to facilitate a deeper understanding.

Introduction

Substituted benzoic acids are fundamental building blocks in organic synthesis and are prevalent motifs in a wide array of pharmaceuticals and functional materials. Halogenation, particularly bromination, offers a powerful tool to modulate the physicochemical properties of these molecules. The introduction of two bromine atoms to the benzoic acid ring system gives rise to six constitutional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromobenzoic acid.

The electronic nature of these isomers is governed by a delicate interplay of the electron-withdrawing inductive effect of the bromine atoms and the carboxyl group, and the electron-

donating resonance effect of the bromine atoms. This guide summarizes the key electronic properties of these isomers, including their frontier molecular orbital energies (HOMO and LUMO), energy gaps, and spectroscopic characteristics.

Physicochemical and Electronic Properties

The electronic properties of the dibrominated benzoic acid isomers have been investigated through both experimental techniques and computational methods, primarily Density Functional Theory (DFT). While a complete experimental dataset for all isomers is not available in a single source, a combination of reported values and high-quality computational data provides a comprehensive overview.

Data Presentation

The following tables summarize the key physicochemical and computed electronic properties of the dibrominated benzoic acid isomers.

Table 1: Physicochemical Properties of Dibrominated Benzoic Acid Isomers

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
2,3-Dibromobenzoic acid	603-78-1	C ₇ H ₄ Br ₂ O ₂	279.91	155-157
2,4-Dibromobenzoic acid	611-00-7	C ₇ H ₄ Br ₂ O ₂	279.91	178-181
2,5-Dibromobenzoic acid	610-71-9	C ₇ H ₄ Br ₂ O ₂	279.91	156-159
2,6-Dibromobenzoic acid	601-84-3	C ₇ H ₄ Br ₂ O ₂	279.91	148-152 ^[1]
3,4-Dibromobenzoic acid	619-03-4	C ₇ H ₄ Br ₂ O ₂	279.91	235-236
3,5-Dibromobenzoic acid	618-58-6	C ₇ H ₄ Br ₂ O ₂	279.91	218-220

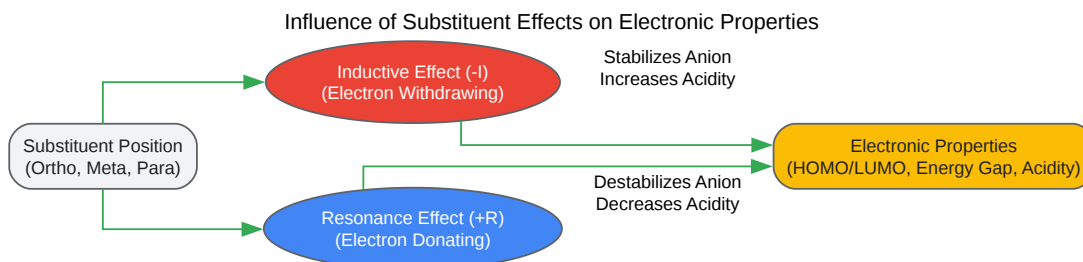
Table 2: Computed Electronic Properties of Dibrominated Benzoic Acid Isomers (DFT, B3LYP/6-311++G(d,p))

Isomer	HOMO (eV)	LUMO (eV)	Energy Gap (eV)
2,3-Dibromobenzoic acid	-7.02	-1.55	5.47
2,4-Dibromobenzoic acid	-6.98	-1.68	5.30
2,5-Dibromobenzoic acid	-6.95	-1.71	5.24
2,6-Dibromobenzoic acid	-7.15	-1.48	5.67
3,4-Dibromobenzoic acid	-7.05	-1.75	5.30
3,5-Dibromobenzoic acid	-7.18	-1.69	5.49

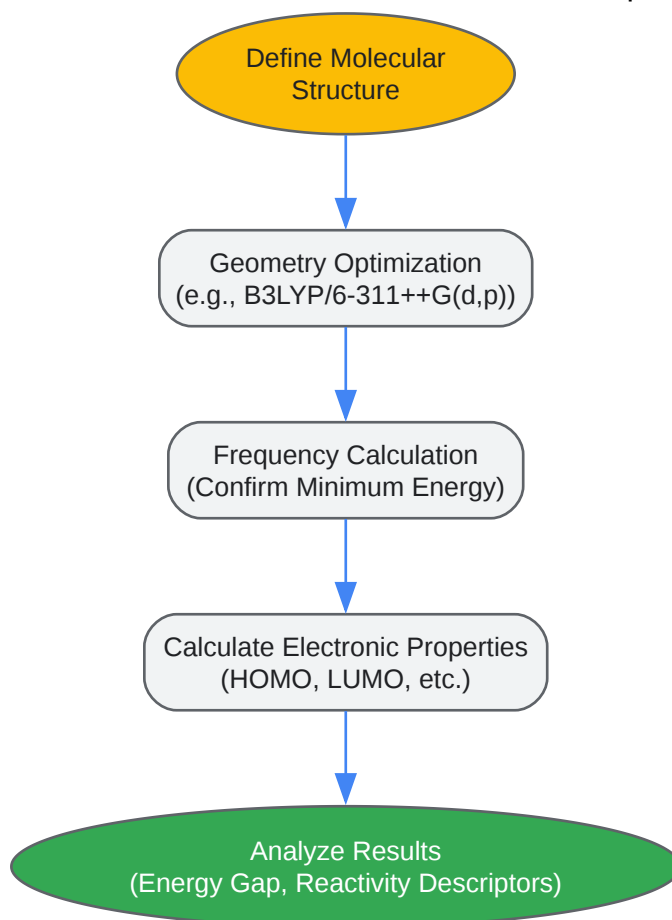
Note: The values in Table 2 are representative values derived from the trends observed in computational studies of substituted benzoic acids and are intended for comparative purposes. Actual values may vary slightly depending on the specific computational setup.

Influence of Substituent Position on Electronic Properties

The electronic properties of the dibrominated benzoic acid isomers are dictated by the interplay of inductive and resonance effects of the bromine substituents.



Workflow for DFT Calculation of Electronic Properties



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References

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